molecular formula C9H14N2O2 B4539220 3,5-Dimethyl-N-propylisoxazole-4-carboxamide

3,5-Dimethyl-N-propylisoxazole-4-carboxamide

Cat. No.: B4539220
M. Wt: 182.22 g/mol
InChI Key: GUJGEKHMVZXVTI-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-propylisoxazole-4-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-N-propylisoxazole-4-carboxamide typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the copper(I)-catalyzed cycloaddition reaction, which provides high yields under moderate conditions . Another method involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient one-pot synthesis from substituted aldoximes and alkynes .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that minimize waste and use eco-friendly reagents. The use of metal-free synthetic routes is gaining popularity due to the lower environmental impact and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-propylisoxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3,5-Dimethyl-N-propylisoxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-propylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-N-propylisoxazole-4-carboxamide is unique due to the presence of both dimethyl and N-propyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and bioactivity compared to other isoxazole derivatives .

Properties

IUPAC Name

3,5-dimethyl-N-propyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-4-5-10-9(12)8-6(2)11-13-7(8)3/h4-5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJGEKHMVZXVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(ON=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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